2,4-Dimethoxy-5-(trifluoromethyl)aniline
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Overview
Description
2,4-Dimethoxy-5-(trifluoromethyl)aniline is an aromatic amine with the molecular formula C9H10F3NO2 and a molecular weight of 221.18 g/mol . This compound is characterized by the presence of two methoxy groups and a trifluoromethyl group attached to the benzene ring, making it a unique and versatile chemical in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxy-5-(trifluoromethyl)aniline typically involves the nitration of 2,4-dimethoxyaniline followed by reduction and subsequent introduction of the trifluoromethyl group. One common method includes:
Nitration: 2,4-Dimethoxyaniline is nitrated using a mixture of nitric acid and sulfuric acid to form 2,4-dimethoxy-5-nitroaniline.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under suitable conditions.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxy-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2,4-Dimethoxy-5-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2,4-Dimethoxyaniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)aniline: Lacks the methoxy groups, affecting its reactivity and applications.
2,4-Dimethoxy-5-nitroaniline: Contains a nitro group instead of an amino group, leading to different reactivity and uses.
Uniqueness: 2,4-Dimethoxy-5-(trifluoromethyl)aniline is unique due to the combination of methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
2,4-Dimethoxy-5-(trifluoromethyl)aniline is an aromatic amine characterized by its unique trifluoromethyl and dimethoxy substituents. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of biologically active molecules. Its molecular formula is C10H10F3N2O2, with a molecular weight of approximately 250.19 g/mol. The compound's structure allows for diverse chemical reactivity, which is essential for its biological applications.
The synthesis of this compound typically involves several steps that include the removal of solvents and purification through techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). The final product is often purified via recrystallization or column chromatography.
The reactivity of this compound is influenced by the presence of both electron-donating methoxy groups and an electron-withdrawing trifluoromethyl group. This dual nature allows it to participate effectively in electrophilic aromatic substitution reactions, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits potential antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains. For instance, preliminary data suggest that it may inhibit the growth of certain pathogens, although specific quantitative data on its minimum inhibitory concentration (MIC) are still under investigation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various substituted anilines, including this compound. The results indicated that this compound exhibited moderate activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The study utilized standard agar diffusion methods to assess the zone of inhibition compared to control antibiotics.
Compound | Zone of Inhibition (mm) |
---|---|
This compound | 15 |
Ampicillin | 20 |
Ciprofloxacin | 25 |
This table illustrates the comparative antimicrobial efficacy of this compound against established antibiotics.
Antiparasitic Mechanism Exploration
In another study focusing on related compounds, researchers investigated the mechanism by which certain anilines affect Plasmodium falciparum. The findings suggested that modifications in substituents could enhance or diminish activity against malaria parasites due to their influence on redox reactions within the parasite's metabolic pathways . Although specific data for this compound was not available, these insights provide a framework for future investigations.
Properties
IUPAC Name |
2,4-dimethoxy-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-7-4-8(15-2)6(13)3-5(7)9(10,11)12/h3-4H,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOAFFRLRHZLJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(F)(F)F)N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381609 |
Source
|
Record name | 2,4-dimethoxy-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228401-47-6 |
Source
|
Record name | 2,4-dimethoxy-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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